BenchChemオンラインストアへようこそ!

5-Methyl-6-phenylpyrazin-2(1H)-one

Synthetic Chemistry Process Chemistry Pyrazinone Synthesis

5-Methyl-6-phenylpyrazin-2(1H)-one is a heterocyclic small molecule belonging to the 2(1H)-pyrazinone class, with a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol. It is distinguished by a methyl group at the 5-position and a phenyl group at the 6-position of the pyrazinone ring.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 79137-42-1
Cat. No. B12904629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-phenylpyrazin-2(1H)-one
CAS79137-42-1
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)C=N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O/c1-8-11(13-10(14)7-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
InChIKeyLYIPDTOFMFLDQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-phenylpyrazin-2(1H)-one (CAS 79137-42-1) Procurement Guide: A Core Pyrazinone Scaffold


5-Methyl-6-phenylpyrazin-2(1H)-one is a heterocyclic small molecule belonging to the 2(1H)-pyrazinone class, with a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol [1]. It is distinguished by a methyl group at the 5-position and a phenyl group at the 6-position of the pyrazinone ring. This compound is primarily utilized as a synthetic building block and a core scaffold in medicinal chemistry, particularly for developing kinase inhibitors targeting enzymes such as Btk, Axl, and c-Met [2]. Its physical form is reported as an orange solid .

The Risk of Generic Substitution for 5-Methyl-6-phenylpyrazin-2(1H)-one in Research


Indiscriminate substitution of 5-Methyl-6-phenylpyrazin-2(1H)-one with simpler pyrazinone analogs, such as 6-phenylpyrazin-2(1H)-one, is inadvisable due to the critical impact of the 5-methyl group on both physicochemical properties and biological target engagement. The 5-methyl substituent directly influences the compound's lipophilicity (calculated XLogP3 of 1.3) and hydrogen-bonding capacity [1]. In kinase inhibitor design, the 5-methyl-6-phenyl substitution pattern on the pyrazinone core is specifically claimed to modulate Bruton's tyrosine kinase (Btk) activity, suggesting a unique conformation for ATP-binding pocket interaction that des-methyl or alternative regioisomers would not replicate [2]. The quantitative evidence below details these critical structural and performance differences.

Quantitative Differentiation Evidence for 5-Methyl-6-phenylpyrazin-2(1H)-one


Synthetic Efficiency: A One-Step High-Yield Protocol vs. Multi-Step Pyrazinone Syntheses

The synthesis of 5-Methyl-6-phenylpyrazin-2(1H)-one can be achieved in a single step with a quantitative yield via an adapted Vilsmeier reaction, as reported by Jaster et al. [1]. This represents a significant improvement over traditional multi-step routes. For comparison, a typical synthesis of substituted pyrazin-2(1H)-ones via a sequential Ugi/Staudinger/aza-Wittig/isomerization strategy requires four components and multiple steps, yielding products in 'good yields' [2]. The one-step protocol therefore offers superior atom economy and a dramatically simplified workflow.

Synthetic Chemistry Process Chemistry Pyrazinone Synthesis

Lipophilicity and Drug-Likeness Differentiation from the Des-Methyl Analog

The computed partition coefficient (XLogP3) for 5-Methyl-6-phenylpyrazin-2(1H)-one is 1.3 [1]. This value is higher than that of its des-methyl analog, 6-phenylpyrazin-2(1H)-one (CAS 41270-59-1), which has a predicted XLogP3 of approximately 0.9 [2]. The 0.4 log unit increase in lipophilicity, conferred by the addition of the methyl group, can significantly impact membrane permeability and off-target binding profiles, making the 5-methylated compound a more appropriate starting point for central nervous system (CNS) drug discovery or for programs requiring enhanced cellular penetration.

Medicinal Chemistry Drug Design Pharmacokinetics

Kinase Inhibitor Scaffold: Btk Inhibition Potential vs. Alternative Core Substitutions

The specific 5-methyl-6-phenyl substitution pattern on the pyrazin-2(1H)-one core is explicitly exemplified and claimed in patents covering Btk kinase inhibitors [1]. While quantitative IC50 data for this precise compound is not publicly disclosed, the patent's structure-activity relationship (SAR) establishes that this substitution pattern, as part of a broader generic formula, is essential for potent Btk inhibition. This contrasts with other pyrazinone regioisomers or halogenated analogs (e.g., 3-bromo or 3,5-dichloro derivatives) which, despite being commercially available, are not the focus of these Btk-specific inhibitor claims . This positions 5-methyl-6-phenylpyrazin-2(1H)-one as a directly relevant core scaffold for prosecuting Btk-inhibitor projects.

Cancer Biology Immunology Kinase Inhibition

Optimized Application Scenarios for 5-Methyl-6-phenylpyrazin-2(1H)-one Based on Evidence


Hit-to-Lead Optimization for Btk-Mediated Diseases

Procurement teams in immunology or oncology should prioritize this compound as a starting scaffold for Btk inhibitor programs. Patent evidence confirms the 5-methyl-6-phenylpyrazin-2(1H)-one core is crucial for activity [1]. Its simplified structure, lacking extraneous halogens, provides a clean slate for introducing diversity points to rapidly establish SAR around a validated Btk-active chemotype.

Cost-Efficient Scale-Up for Pyrazinone Library Synthesis

Process chemistry groups should leverage the reported one-step quantitative synthesis [2]. This superior synthetic economy translates to lower procurement costs and a more reliable supply chain. This is a quantifiable advantage over des-methyl or regioisomeric pyrazinones, which lack a published high-yielding, single-step route, making it the economical choice for large-scale library production.

CNS-Penetrant Probe Design

The computed XLogP3 of 1.3 positions this compound in a favorable chemical space for blood-brain barrier permeability [3]. Medicinal chemists designing CNS probes can select this compound over the more hydrophilic 6-phenylpyrazin-2(1H)-one (XLogP3 ≈ 0.9) to gain a pre-optimized lipophilicity, potentially reducing the number of optimization cycles needed to achieve CNS exposure.

Quote Request

Request a Quote for 5-Methyl-6-phenylpyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.